Cas no 343851-34-3 (1-Methyl-3-nonylimidazolium bromide)
1-Methyl-3-nonylimidazolium bromide Chemical and Physical Properties
Names and Identifiers
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- 343851-34-3
- 1-Methyl-3-nonylimidazolium bromide
- 1-nonyl-3-methyl-imidazolium bromide
- SCHEMBL5087802
- MFCD19382535
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- Inchi: 1S/C13H25N2.BrH/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;/h11-13H,3-10H2,1-2H3;1H/q+1;/p-1
- InChI Key: PNDVRZACZRXZDZ-UHFFFAOYSA-M
- SMILES: [Br-].N1(C=C[N+](C)=C1)CCCCCCCCC
Computed Properties
- Exact Mass: 288.12011g/mol
- Monoisotopic Mass: 288.12011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 148
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 8.8Ų
1-Methyl-3-nonylimidazolium bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB357307-25 g |
1-Methyl-3-nonylimidazolium bromide; 99% |
343851-34-3 | 25g |
€257.60 | 2022-08-31 | ||
| abcr | AB357307-50 g |
1-Methyl-3-nonylimidazolium bromide; 99% |
343851-34-3 | 50g |
€344.40 | 2022-08-31 | ||
| abcr | AB357307-100 g |
1-Methyl-3-nonylimidazolium bromide; 99% |
343851-34-3 | 100 g |
€796.40 | 2023-07-19 | ||
| abcr | AB357307-100g |
1-Methyl-3-nonylimidazolium bromide, 99%; . |
343851-34-3 | 99% | 100g |
€796.40 | 2025-02-19 | |
| abcr | AB357307-25g |
1-Methyl-3-nonylimidazolium bromide, 99%; . |
343851-34-3 | 99% | 25g |
€386.10 | 2025-02-19 | |
| abcr | AB357307-250g |
1-Methyl-3-nonylimidazolium bromide, 99%; . |
343851-34-3 | 99% | 250g |
€1564.90 | 2025-02-19 |
1-Methyl-3-nonylimidazolium bromide Suppliers
1-Methyl-3-nonylimidazolium bromide Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Additional information on 1-Methyl-3-nonylimidazolium bromide
Introduction to 1-Methyl-3-nonylimidazolium bromide (CAS No. 343851-34-3)
1-Methyl-3-nonylimidazolium bromide, with the chemical formula C12H20N2Br, is a novel ionic liquid derivative that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique physicochemical properties and versatile applications. As an imidazolium-based cation combined with a nonyl substituent, this compound exhibits exceptional solvency, thermal stability, and catalytic potential, making it a promising candidate for various industrial and laboratory applications.
The compound's structure, featuring a methyl group at the 1-position of the imidazole ring and a nonyl chain at the 3-position, contributes to its high viscosity and density compared to other conventional ionic liquids. This distinctive architecture enhances its suitability for use as a green solvent in organic synthesis, facilitating reactions that require high selectivity and yield under mild conditions. Additionally, the presence of the bromide anion provides stability in both aqueous and organic environments, broadening its utility in multi-phase systems.
In recent years, 1-Methyl-3-nonylimidazolium bromide has been extensively studied for its role in catalytic processes. Its imidazolium core acts as an effective Brønsted acid or base catalyst, enabling the acceleration of various organic transformations such as esterification, alkylation, and polymerization. Researchers have reported that this compound can replace traditional volatile organic solvents, thereby reducing environmental impact while improving reaction efficiency. The nonyl group further enhances its catalytic activity by stabilizing reactive intermediates and facilitating product isolation.
One of the most compelling applications of 1-Methyl-3-nonylimidazolium bromide is in the field of pharmaceutical synthesis. Its ability to dissolve a wide range of substrates makes it an ideal medium for drug formulation and purification processes. Recent studies have demonstrated its effectiveness in the synthesis of active pharmaceutical ingredients (APIs), where it improves reaction kinetics and product purity. Furthermore, its compatibility with continuous flow chemistry has opened new avenues for scalable drug production, aligning with the growing demand for sustainable manufacturing practices.
The compound's potential in material science is equally noteworthy. 1-Methyl-3-nonylimidazolium bromide has been explored as a component in ionic liquid crystals and electrolytes for supercapacitors and batteries. Its high dielectric constant and thermal stability make it an excellent candidate for enhancing energy storage devices, contributing to advancements in renewable energy technologies. Additionally, its ability to act as a template for polymerization has led to the development of novel functional materials with tailored properties for coatings, adhesives, and specialty polymers.
From an industrial perspective, 1-Methyl-3-nonylimidazolium bromide offers significant advantages over traditional solvents due to its low volatility and high chemical resistance. These properties make it suitable for large-scale processes in sectors such as petrochemical refining, lubricant production, and metal processing. By replacing hazardous or flammable solvents with this environmentally benign alternative, industries can achieve compliance with stringent regulatory standards while maintaining operational efficiency.
The pharmacological potential of 1-Methyl-3-nonylimidazolium bromide extends beyond its role as a synthetic intermediate. Preliminary research suggests that derivatives of this compound may exhibit bioactive properties due to their ability to interact with biological targets. While further investigation is needed to fully elucidate these effects, early studies indicate potential applications in antimicrobial agents and anti-inflammatory therapies. The structural flexibility of the imidazolium ring provides a scaffold for designing molecules with targeted pharmacological activity.
In conclusion,1-Methyl-3-nonylimidazolium bromide (CAS No. 343851-34-3) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique combination of solvency, catalytic activity, and material science relevance positions it as a cornerstone in modern chemical research. As advancements continue in green chemistry and sustainable technologies,1-Methyl-3-nonylimidazolium bromide is poised to play an increasingly vital role in shaping the future of industrial and pharmaceutical innovation.
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